(4-(Isoxazol-3-yl)phenyl)methanamine
Description
Historical Context and Evolution of Isoxazole (B147169) Chemistry in Scientific Research
The study of isoxazole chemistry has a rich history, beginning with the first synthesis of the parent isoxazole in 1903 by Claisen. nih.gov Early methods often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. wikipedia.orgsphinxsai.com A pivotal moment in the evolution of isoxazole synthesis was the development of the 1,3-dipolar cycloaddition reaction, particularly the reaction of nitrile oxides with alkynes, which provided a powerful and versatile route to a wide range of substituted isoxazoles. wikipedia.orgnanobioletters.comtaylorandfrancis.com
Over the decades, synthetic methodologies have become increasingly sophisticated. Researchers have developed transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques to improve efficiency and expand the diversity of accessible isoxazole derivatives. nih.govrsc.org These advancements have allowed chemists to precisely tailor the structure of isoxazole-containing molecules to optimize their pharmacological properties. nih.gov The integration of the isoxazole ring into drug structures has led to the development of marketed drugs like the COX-2 inhibitor valdecoxib (B1682126) and various antibiotics such as cloxacillin (B1194729) and dicloxacillin, highlighting the therapeutic importance of this heterocyclic system. nih.govwikipedia.org
Research Significance of (4-(Isoxazol-3-yl)phenyl)methanamine within Isoxazole Chemistry
While not a widely known end-product itself, this compound holds significance primarily as a chemical intermediate or a structural motif in the design of new bioactive molecules. Its structure combines the pharmacologically relevant isoxazole ring with a phenylmethanamine linker, a common feature in molecules designed to interact with biological targets.
The research significance of this compound can be understood through its role as a building block. Chemical suppliers list it as a heterocyclic building block for research and development, indicating its utility in the synthesis of more complex molecules. bldpharm.com The compound's structure, featuring a reactive primary amine group, allows for further chemical modification. This amine can be readily functionalized to create a library of derivative compounds for screening in drug discovery programs. For example, it can be acylated, alkylated, or used in reductive amination reactions to connect to other molecular fragments.
Patents in the field of crop protection describe related structures, such as isoxazolin-3-ylacylbenzenes, as herbicidally active compounds, suggesting that the broader class of isoxazolyl-phenyl derivatives has applications in agrochemistry. google.com Furthermore, similar structures like (3-Phenyl-5-isoxazolyl)methanamine are noted for their utility as intermediates in synthesizing pharmaceuticals for neurological disorders and compounds with anti-inflammatory and analgesic properties. chemimpex.com The strategic placement of the isoxazole ring on the phenylmethanamine core in this compound provides a scaffold that medicinal chemists can exploit to design and synthesize novel enzyme inhibitors, receptor modulators, or other potential therapeutic agents.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1384080-38-9 |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Not specified, likely a solid |
| Storage Conditions | Sealed in dry, 2-8°C |
Data sourced from BLDpharm. bldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[4-(1,2-oxazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7,11H2 |
InChI Key |
KSVMVCVTZIBRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NOC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Isoxazol 3 Yl Phenyl Methanamine Derivatives
Influence of Positional Isomerism on Biological Activity
The spatial arrangement of the isoxazole (B147169) ring relative to the phenylmethanamine moiety plays a critical role in determining the biological efficacy and receptor interaction of these compounds. The seemingly subtle shift of the isoxazole from the 3-position to the 4-position on the phenyl ring can lead to profound differences in their pharmacological profiles.
Receptor-Binding Specificity as a Function of Substitution Pattern
The substitution pattern on the phenyl-isoxazole core is a key determinant of receptor-binding specificity. The precise arrangement of atoms dictates the molecule's ability to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of a receptor's binding pocket. A change from a 3-substituted to a 4-substituted phenyl-isoxazole can alter the distances between key pharmacophoric features, potentially leading to a switch in receptor preference or a complete loss of affinity for a particular target.
Influence of Substituents on the Phenyl Ring in Isoxazolylphenylmethanamines
The nature of the substituents appended to the phenyl ring of isoxazolylphenylmethanamines provides a powerful tool for fine-tuning their biological activity. By systematically varying these substituents, chemists can modulate the electronic, steric, and lipophilic properties of the molecule to optimize its therapeutic potential.
Electronic Effects (e.g., Electron-Withdrawing Groups like Halogens, Trifluoromethyl)
The electronic landscape of the phenyl ring, as influenced by its substituents, can have a profound effect on biological activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) and the trifluoromethyl (-CF3) group, are frequently employed in medicinal chemistry to enhance the potency of drug candidates. In the context of isoxazole derivatives, studies on various scaffolds have shown that the introduction of such groups on the phenyl ring can lead to improved biological outcomes. For instance, in some series of isoxazole-containing compounds, the presence of a fluorine or trifluoromethyl group at the para-position of the phenyl ring has been shown to promote cytotoxicity against certain cancer cell lines. nih.gov These groups can influence the acidity of nearby protons, alter the molecule's interaction with metabolic enzymes, and participate in specific bonding interactions within a receptor active site.
Steric Effects and Optimized Steric Interactions
The size and shape of substituents on the phenyl ring, referred to as steric effects, are critical for achieving optimal interactions with a biological target. Bulky substituents can either enhance binding by filling a hydrophobic pocket within the receptor or diminish activity by causing steric clashes that prevent proper binding. The strategic placement of substituents is therefore crucial. While specific data for (4-(isoxazol-3-yl)phenyl)methanamine derivatives is limited, the general principle of optimizing steric bulk to complement the topology of the receptor binding site is a fundamental aspect of rational drug design.
Impact of Lipophilicity-Modulating Substituents (e.g., Fluorophenyl, Methoxyphenyl)
Lipophilicity, or the "greasiness" of a molecule, is a key physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Substituents on the phenyl ring can significantly alter a molecule's lipophilicity. For example, the introduction of a fluorine atom to a phenyl ring (creating a fluorophenyl group) generally increases lipophilicity. Similarly, a methoxy (B1213986) group (-OCH3) also increases lipophilicity.
Substituent Effects on the Isoxazole Heterocyclic Ring
The isoxazole ring is a key feature of many biologically active compounds, and its substitution pattern significantly influences molecular properties and interactions with biological targets. sphinxsai.com The stability of the isoxazole ring system allows for the manipulation of substituents to create functionally complex derivatives. researchgate.netnih.gov However, the ring also contains a weak nitrogen-oxygen bond that can be cleaved under certain conditions, a property that can be exploited in drug design. researchgate.net
Research has shown that the electronic nature of substituents on the isoxazole ring is a critical determinant of its chemical reactivity and, by extension, its biological activity. Specifically, the presence of electron-withdrawing groups at the 4-position of the isoxazole ring enhances the polarity of the adjacent C4–C5 bond. researchgate.netrsc.org This polarization makes these compounds structurally analogous to Michael acceptors, which are known to react with nucleophiles. rsc.org This increased reactivity can lead to selective reduction or ring cleavage, which can be a key step in the mechanism of action for certain drugs. researchgate.net
Conversely, placing substituents at the 5-position or using conjugating groups that are not electron-withdrawing at the 4-position leads to a decrease in the C4–C5 bond polarity. rsc.org The introduction of various moieties, such as a thiophene (B33073) group, to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov
In the context of trisubstituted isoxazole derivatives acting as allosteric inverse agonists for the RORγt receptor, modifications at the C-4 position have been explored. dundee.ac.uk An initial in silico docking study of a virtual library of derivatives with different C-4 linkers and benzoic acid substituents guided the synthesis and subsequent biological evaluation. dundee.ac.uk This structure-based design approach led to the identification of compounds with improved thermal stabilization effects, indicating a high binding affinity for the target receptor. dundee.ac.uk
Table 1: Effect of Isoxazole C-4 Substituents on RORγt Inverse Agonist Activity
| Compound | C-4 Linker | Substituent | ΔTm (°C) | Potency |
| 2 | -CH₂NH- | Benzoic Acid | --- | Sub-micromolar |
| 3 | Ether | --- | 4.9 | High |
| 6 | --- | --- | 6.4 | High |
| 9 | --- | Fluoro | --- | --- |
This table is generated based on findings from SAR studies on trisubstituted isoxazoles. dundee.ac.uk
Conformational and Electronic Contributions of the Methanamine Moiety to Molecular Recognition
The methanamine moiety [(CH₂)NH₂] of this compound plays a pivotal role in molecular recognition through its conformational flexibility and electronic properties. This group can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for electrostatic interactions with biological targets.
The introduction of a primary amine or a similar basic group can significantly enhance the ability of a molecule to permeate the outer membrane of Gram-negative bacteria. nih.gov For instance, the addition of a protonatable amine to a compound that was initially unable to permeate the outer membrane led to improved activity against various bacterial strains. nih.gov This highlights the importance of the methanamine group for cellular uptake in certain applications.
Furthermore, the aminomethylation of drug candidates is a strategy that can be employed to improve their delivery within the body. nih.gov By introducing a polar aminomethyl group, the hydrophilicity of a drug can be increased. nih.gov This moiety can also act as a prodrug, releasing the active substance under specific physiological conditions. nih.gov
In the context of designing scaffolds to mimic peptide structures, a bicyclic diamino scaffold, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, was developed to stabilize parallel turn conformations. cnr.it The presence of two amino groups in this constrained scaffold allows for better orientation of peptide arms, which can enhance intra-strand hydrogen bonding and interactions with protein targets. cnr.it The conformational constraint imposed by the bicyclic system is crucial for presenting the amino groups in a specific orientation for molecular recognition. cnr.it
Exploration of Chiral Centers and Enantioselective Biological Interactions in Related Analogs
The introduction of chiral centers into drug molecules can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.
In a study of chiral isoxazole derivatives, specifically 3-bromo-isoxazolyl amino alcohols, the stereochemistry of the compounds had a profound impact on their binding affinity for human β-adrenergic receptors (β-ARs). nih.gov The (S,R)-stereoisomers displayed high affinity, particularly for the β₂-AR subtype, with Ki values in the nanomolar range. nih.gov In contrast, their corresponding (R,R)-enantiomers had binding affinities that were 30 to 100 times lower, demonstrating a significant stereochemical effect. nih.gov Interestingly, while the binding affinity was highly dependent on the stereochemistry, the efficacy (the ability to activate the receptor) was comparable among the stereoisomeric pairs. nih.gov
The enantioselective synthesis of chiral isoxazole-containing compounds is an active area of research. bohrium.comresearchgate.net For example, the enantioselective nucleophilic addition of 5-aminoisoxazoles to ortho-quinone methides, catalyzed by a chiral phosphoric acid, has been developed to produce enantioenriched isoxazole-containing triarylmethanes. bohrium.comresearchgate.net Several of these products were evaluated for antifungal activity, with some showing promising results. bohrium.com This highlights the potential for discovering enantiomerically pure, biologically active compounds through asymmetric synthesis.
The catalytic asymmetric functionalization of less reactive N-heteroaromatic compounds, including isoxazoles, has been achieved by introducing an exocyclic amino substituent. researchgate.netresearchgate.net This strategy has enabled enantioselective reactions, further expanding the toolkit for creating chiral isoxazole derivatives with potentially selective biological activities. researchgate.netresearchgate.net
Table 2: Enantioselective Binding of Chiral Isoxazole Analogs to β-Adrenergic Receptors
| Compound Stereoisomer | Receptor Subtype | Binding Affinity (Ki) |
| (S,R)-7a-9a | β₁-AR | High |
| (S,R)-7a-9a | β₂-AR | 2.82-66.7 nM |
| (R,R)-7b-9b | β₁-AR & β₂-AR | 30-100x lower than (S,R) |
This table is based on data from a study on chiral 3-bromo-isoxazolyl amino alcohols. nih.gov
Mechanistic Insights and Biological Activities of 4 Isoxazol 3 Yl Phenyl Methanamine and Its Analogs in Vitro Studies
Broad Spectrum Biological Activities of Isoxazole (B147169) Derivatives (In Vitro Context)
The isoxazole ring is a key structural motif in a multitude of compounds demonstrating a wide array of biological effects in laboratory settings. frontiersin.orgnih.govnih.gov These five-membered heterocyclic compounds are integral to many pharmaceutical agents and preclinical candidates due to their significant pharmacological activities. frontiersin.orgnih.gov In vitro studies have revealed that isoxazole derivatives possess a diverse range of activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.govmdpi.comresearchgate.netnih.gov
The versatility of the isoxazole scaffold allows for chemical modifications that can fine-tune its biological profile. mdpi.comnih.gov For instance, the introduction of different substituents on the isoxazole ring can lead to varied activities. nih.govmdpi.com Research has shown that isoxazole derivatives can act as enzyme inhibitors, targeting enzymes such as carbonic anhydrase and cyclooxygenases. frontiersin.orgacs.org Their ability to interact with various biological targets has made them a subject of extensive research in medicinal chemistry for the development of new therapeutic agents. nih.govmdpi.com The stability of the isoxazole ring system facilitates the creation of functionally complex derivatives, further broadening their potential applications. mdpi.com
Studies have highlighted the antimicrobial and antifungal activities of certain isoxazole derivatives against a range of pathogens. mdpi.comnih.gov For example, some derivatives have shown efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. mdpi.comnih.gov Furthermore, the antioxidant potential of isoxazole compounds has been demonstrated through their ability to scavenge free radicals in vitro. nih.govnih.gov The broad spectrum of biological activities underscores the importance of the isoxazole core in the design of new biologically active molecules. nih.govnih.gov
Investigation of Neurotransmitter System Modulation (e.g., Serotonin (B10506) and Norepinephrine (B1679862) Pathways)
The modulation of monoamine neurotransmitter systems, including serotonin (5-HT) and norepinephrine (NE), is a critical therapeutic strategy for various neurological and psychiatric disorders. nih.gov The reuptake of these neurotransmitters from the synaptic cleft is primarily mediated by monoamine transporters (MATs), such as the norepinephrine transporter (NET). nih.gov Inhibition of NET-mediated reuptake is a well-established mechanism for treating conditions like depression and ADHD. nih.gov
While direct in vitro studies on (4-(Isoxazol-3-yl)phenyl)methanamine's effect on serotonin and norepinephrine pathways are not extensively detailed in the provided search results, research into structurally related compounds provides valuable insights. For instance, a study on N,2-substituted cycloalkylamines, which share some structural similarities with the aminomethylphenyl group of the target compound, identified potent norepinephrine reuptake inhibitors. nih.gov This research highlights how specific chemical features, such as a dichlorophenyl moiety and a secondary amine, are important for binding to and inhibiting NET. nih.gov The optimization of these scaffolds has led to the development of new NET inhibitors, demonstrating that small molecular changes can significantly impact potency and selectivity. nih.gov
These findings suggest that isoxazole-containing compounds, including analogs of this compound, could potentially be designed to interact with neurotransmitter transporters. The exploration of isoxazole derivatives as modulators of the central nervous system represents an area of interest for the development of novel therapeutics for neurological disorders.
Elucidation of Anti-proliferative and Cytotoxic Mechanisms
A significant mechanism underlying the anticancer activity of many isoxazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov In vitro studies have consistently demonstrated the pro-apoptotic effects of various novel synthetic isoxazole derivatives across different cancer cell lines. nih.govspandidos-publications.com For instance, a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.govnih.govspandidos-publications.com
The apoptotic effect is often dose-dependent, with some compounds inducing apoptosis in over 50% of the cell population. nih.govspandidos-publications.com Specific derivatives have demonstrated high levels of apoptosis, with some reaching up to 90.60% in K562 cells at certain concentrations. nih.govspandidos-publications.com The pro-apoptotic activity of these compounds has also been observed in glioblastoma cell lines such as U251-MG and T98G, indicating a broader potential for these compounds in cancer therapy. nih.govnih.govresearchgate.net Furthermore, curcumin-isoxazole derivatives have been shown to initiate apoptosis in chronic myeloid leukemia (CML)-derived K562 cells, an effect associated with low necrosis. nih.gov This induction of apoptosis is often linked to the activation of cellular pathways involving caspases, which are key mediators of programmed cell death. nih.gov
A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several isoxazole derivatives have demonstrated such selective cytotoxicity in in vitro assays. For example, certain isoxazole-based carboxamides, ureates, and hydrazones displayed high selective cytotoxicity for hepatocellular carcinoma (HepG2) cells over non-tumorigenic THLE2 liver cells. nih.gov The selectivity index (SI), a ratio of the cytotoxic concentration in normal cells versus cancer cells, for these compounds ranged from 26.37 to 38.60, indicating a favorable safety profile in this context. nih.gov
Similarly, a series of isoxazolidine (B1194047) derivatives exhibited considerable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with no significant cytotoxicity toward normal epithelial cells. researchgate.net One isoxazolidine compound, in particular, showed notable antitumor activity against MCF-7 cells with an IC50 value of 32.49 µg/ml, while having a much higher IC50 in normal human dermal fibroblast (HdFn) cells. umsida.ac.id This selectivity is a promising feature for the development of targeted cancer therapies with potentially fewer side effects. The ability of certain curcumin-isoxazole derivatives to be more selective for CML cells further highlights the potential for developing isoxazole-based compounds with high therapeutic indices. nih.gov
Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells, particularly in acute myeloid leukemia (AML). acs.orgsemanticscholar.org The inhibition of FLT3 has therefore become a key therapeutic strategy for AML. acs.orgsemanticscholar.org
In vitro studies have identified several isoxazole derivatives as potent inhibitors of FLT3. acs.orgnih.gov A notable example is N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] acs.orgnih.govbenzothiazol-2-yl]phenyl}urea dihydrochloride (B599025) (AC220), which was identified as a uniquely potent and selective FLT3 inhibitor. acs.org This compound and its analogs were developed to have good pharmaceutical properties and have shown efficacy in preclinical models. acs.org Other research has focused on novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT3 inhibitors, with some compounds leading to complete tumor regression in xenograft models. nih.gov The development of these inhibitors often involves scaffold hopping from known kinase inhibitors to create novel chemical entities with improved properties. semanticscholar.org The success of these isoxazole-based compounds in inhibiting FLT3 underscores their potential as targeted therapies for cancers driven by specific kinase mutations.
Analysis of Anti-inflammatory Pathways
Isoxazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms identified in in vitro studies. frontiersin.orgnih.govnih.gov A primary pathway targeted by these compounds is the cyclooxygenase (COX) pathway. frontiersin.orgnih.gov Certain isoxazole derivatives have demonstrated potent, dose-dependent inhibition of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins. frontiersin.org Some of these compounds showed selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects. frontiersin.orgnih.gov
Beyond COX inhibition, isoxazole derivatives have been found to modulate other key inflammatory mediators. For instance, the isoxazole derivative MBO has been shown to decrease the expression of inflammatory markers such as cyclooxygenase-2, p-NFκB, and TNF-α in a rat model of gastric ulcers. mdpi.com Other studies have reported that isoxazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines. nih.gov The anti-inflammatory properties of some derivatives are also linked to their ability to inhibit the H+/K+-ATPase pump and reduce oxidative stress. mdpi.com Furthermore, the macrophage migration inhibitory factor (MIF) antagonist ISO-1, an isoxazole derivative, has been shown to attenuate corticosteroid-insensitive inflammation in a model of chronic obstructive pulmonary disease (COPD). nih.gov These findings highlight the multifaceted anti-inflammatory potential of isoxazole derivatives, targeting several key pathways involved in the inflammatory response.
Reduction of Inflammatory Markers in Cell-Based Assays
Derivatives of isoxazole have shown notable anti-inflammatory activity in various in vitro models. For instance, isoxazolo[5,4-d]isoxazol-3-yl aryl methanones, particularly those with chloro or bromo substitutions on the phenyl ring, have demonstrated significant anti-inflammatory effects. nih.gov These compounds exhibited selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
Another study highlighted the anti-inflammatory potential of 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (a specific isoxazole derivative), which was found to inhibit the humoral immune response in vitro. nih.gov Furthermore, certain isoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov The compound VGX-1027, (S,R)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, effectively suppresses carrageenan-induced pleurisy and LPS-induced lethality by inhibiting NFκB and p38 signaling pathways. nih.gov
Inhibition of Enzymes like sPLA2
Secretory phospholipase A2 (sPLA2) is another important enzyme implicated in inflammatory processes. Isoxazole derivatives have been identified as effective inhibitors of sPLA2. nih.gov Structure-activity relationship studies revealed that isoxazoles bearing electron-withdrawing groups, such as fluorine or a trifluoromethyl group, on the phenyl ring displayed excellent sPLA2 inhibitory activities. nih.gov One particular compound demonstrated potent sPLA2 inhibition comparable to the positive control, ursolic acid. nih.gov
Characterization of Ion Channel Interactions (e.g., Voltage-Gated Sodium Channel Type 1.7)
Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation presents a therapeutic target for conditions like chronic pain. frontiersin.org Phenyl isoxazole carbamates have been identified as potent and selective blockers of NaV1.7. nih.gov Structural analogs, including carbamates, ureas, and amides, have been instrumental in establishing structure-activity relationships for NaV1.7 inhibition. nih.gov
The mechanism of action for some inhibitors involves stabilizing the inactivated state of the channel, leading to a hyperpolarizing shift in the voltage-dependence of inactivation and a slower recovery from fast inactivation. nih.gov The interaction between the channel and these inhibitors can be influenced by disease-causing mutations, which may alter the stability of the channel's domains. researchgate.net
In Vitro Antimicrobial and Antitubercular Activity Profiles
The isoxazole core is present in numerous compounds with demonstrated antimicrobial and antitubercular properties. researchgate.netresearchgate.net
Antitubercular Activity:
Several studies have highlighted the potential of isoxazole derivatives against Mycobacterium tuberculosis. researchgate.netmdpi.comnih.govnih.gov For example, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed growth inhibitory activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov Hit-to-lead optimization of this series led to the development of analogs with improved metabolic stability while maintaining good antitubercular activity. nih.gov
Another study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), as a specific inhibitor of M. tuberculosis. nih.gov This compound was found to inhibit the activity of FadD32 and FadD28, enzymes essential for mycolic acid synthesis. nih.gov Transcriptomic analysis revealed that M1 disrupts genes involved in cell wall synthesis, ultimately hindering the survival of M. tuberculosis. nih.gov
General Antimicrobial Activity:
Beyond their antitubercular effects, isoxazole derivatives have shown broader antimicrobial activity. researchgate.netnih.gov For instance, some derivatives have been found to be active against various bacterial strains. researchgate.net The development of inhibitors of bacterial serine acetyltransferase, an enzyme in the L-cysteine biosynthesis pathway, has been explored as a strategy for novel antibacterial adjuvants. nih.gov A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were identified as inhibitors of this enzyme. nih.gov
In Vitro Antioxidant Mechanisms
Several isoxazole derivatives have been investigated for their antioxidant potential through various in vitro assays. nih.govnih.govjapsonline.comsciensage.info The primary mechanism often involves the scavenging of free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.
One study synthesized a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which exhibited superior DPPH scavenging ability compared to the standard antioxidant butylated hydroxytoluene (BHT) and was comparable to ascorbic acid. japsonline.com This compound also demonstrated significant nitric oxide scavenging activity. japsonline.com
Another series of isoxazole-carboxamide derivatives showed potent scavenging activity against the DPPH free radical, with some compounds exhibiting significantly lower IC50 values than the positive control, Trolox. nih.gov Similarly, other synthesized isoxazole derivatives have shown potent, dose-dependent antioxidant effects in DPPH assays. nih.gov
Enzyme-Ligand Binding Dynamics and Molecular Target Identification
Understanding the interactions between isoxazole derivatives and their molecular targets is crucial for rational drug design.
Mechanism of Action Studies involving Interaction with Enzymes and Receptors
Molecular modeling and in vitro assays have provided insights into the binding of isoxazole derivatives to various enzymes and receptors. For instance, docking studies have been employed to understand the interaction of isoxazole derivatives with the active sites of enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenases (COX). nih.govfrontiersin.org
In the context of cancer therapeutics, 4-phenoxy-phenyl isoxazoles have been identified as inhibitors of acetyl-CoA carboxylase (ACC). researchgate.netsemanticscholar.org Mechanistic studies revealed that these compounds decrease malonyl-CoA levels, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis in cancer cells. researchgate.netsemanticscholar.org
Furthermore, isoxazole-4-carboxamide derivatives have been shown to modulate the activity of AMPA receptors, which are involved in nociceptive transmission. mdpi.com Electrophysiological studies have demonstrated that these compounds can act as potent inhibitors of AMPA receptor activity, with their efficacy being influenced by the spatial arrangement between the phenyl and isoxazole rings. mdpi.com
Modulatory Versus Agonist/Antagonist Roles
The specific functional activity of a compound at a receptor or enzyme, whether it acts as an agonist, antagonist, or a modulator, is a critical determinant of its therapeutic potential. For this compound and its analogs, in vitro studies suggest that their interactions with biological targets are often nuanced, leaning towards modulatory roles rather than straightforward agonism or antagonism.
Research into the biological activity of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine, a close structural analog of this compound, indicates that it may function as a modulator. smolecule.com Instead of directly activating or blocking a receptor's response, this analog appears to influence the receptor's activity in a more subtle, indirect manner. smolecule.com This modulatory action is a key characteristic that can differentiate its pharmacological profile from classical agonists or antagonists.
Further illustrating the diverse roles of isoxazole-containing compounds, studies on various analogs have revealed a range of inhibitory activities against different enzymes. These findings highlight the potential for this chemical scaffold to be developed into selective inhibitors or modulators for various therapeutic targets.
Inhibitory Activities of Isoxazole Analogs
A series of 4-phenoxy-phenyl isoxazole derivatives have been synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism and cancer. nih.govsemanticscholar.orgnih.gov The in vitro inhibitory activities of these analogs against human ACC1 (hACC1) are detailed in the table below.
| Compound | Substituent (R) | hACC1 IC₅₀ (nM) |
|---|---|---|
| 6a | - | >5000 |
| 6g | Cyclopropylmethoxy | 99.8 |
| 6l | Phenylacetamide | - |
Among the tested compounds, 6g demonstrated the most potent inhibitory activity against hACC1, with an IC₅₀ value of 99.8 nM. semanticscholar.org This was comparable to the reference inhibitor CP-640186. semanticscholar.org Compound 6l also showed significant inhibition. nih.govnih.gov The antiproliferative assays revealed that these compounds were effective against several cancer cell lines. nih.gov
In another line of research, trisubstituted isoxazoles have been identified as allosteric inverse agonists of the orphan nuclear receptor RORγt, a target for autoimmune diseases. dundee.ac.uk The activity of these compounds was assessed through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the binding affinity to the RORγt ligand-binding domain (LBD).
| Compound | Linker/Substituent | TR-FRET IC₅₀ (μM) | ΔTm (°C) |
|---|---|---|---|
| 2 | - | - | - |
| 3 | Ether linker | - | 4.9 |
| 4 | Thioether linkage | - | - |
| 5 | Methylated amine linker | - | - |
| 6 | - | - | 6.4 |
| 9 | Fluoro substituent | - | - |
The data indicates that compounds 3 and 6 are potent binders to RORγt, showing significant thermal stabilization effects with ΔTm values of 4.9°C and 6.4°C, respectively. dundee.ac.uk The nature of the linker at the C-4 position of the isoxazole ring was found to be critical for potency, with an ether linker (3) being more favorable than a thioether (4) or a methylated amine (5). dundee.ac.uk These findings underscore the potential of the isoxazole scaffold to generate allosteric modulators with high affinity and specificity.
These examples from different therapeutic areas demonstrate that analogs of this compound can act as potent inhibitors and allosteric modulators of key biological targets. The specific functional role—be it inhibitory or modulatory—is highly dependent on the substitution pattern around the core isoxazole structure.
Computational Methodologies Applied to 4 Isoxazol 3 Yl Phenyl Methanamine and Its Analogs
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the structural and electronic properties of isoxazole (B147169) derivatives. bohrium.comresearchgate.net These methods are used to optimize the molecular geometry of the compounds in their ground state, ensuring that parameters like bond lengths and angles are accurately represented before further computational analysis, such as molecular docking. nih.govepstem.net
Theoretical studies perform calculations to elucidate the geometric structures and electronic parameters of newly synthesized isoxazole compounds. nih.gov Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔEgap) between HOMO and LUMO is a crucial parameter, as it provides information about the chemical reactivity and stability of the molecule. researchgate.netmdpi.com For instance, DFT calculations have been used to determine that derivatives with more stabilized LUMO often exhibit significant enzyme inhibitory activity. sdu.dk
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. bohrium.com These computational analyses help in understanding the influence of different substituents on the chemical reactivity of the isoxazole core. nih.gov The calculated vibrational frequencies from theoretical infrared (IR) spectra and chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy are often compared with experimental data to validate the computed structures. bohrium.comepstem.net
| Computational Method | Basis Set | Calculated Parameters | Application | Reference |
|---|---|---|---|---|
| DFT (B3LYP, CAM-B3LYP, etc.) | 6-31G(d,p), 6-311+G(d,p) | HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP), Optimized Geometry | Assessing chemical reactivity, stability, and validating experimental structures. | bohrium.comresearchgate.net |
| Gaussian 09 (B3LYP) | 6-31G(d,p) | Optimized structure, bond orders, bond angles | Preparation for molecular docking studies. | nih.gov |
| DFT | - | Stabilized LUMO | Correlation with enzyme inhibitory activity. | sdu.dk |
Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target biomacromolecule, such as a protein or enzyme. nih.govnih.gov This method is instrumental in studying isoxazole derivatives, helping to elucidate their binding modes and affinities within the active sites of biological targets. nih.govnih.gov For example, docking studies have been performed to rank isoxazole derivatives based on their binding energy inside the active pocket of carbonic anhydrase. nih.gov Similarly, the binding interactions of isoxazole-containing compounds with proteins targeted in cancer, such as EGFR, have been investigated to rationalize their activity. nih.govimpactfactor.org The results of these studies often show a good correlation between calculated binding energies and experimentally determined inhibitory concentrations (IC50 values). mdpi.comnih.gov
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a more realistic representation of the physiological environment by considering the flexibility of both the ligand and the protein. These simulations can confirm the stability of binding modes predicted by docking and reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. sdu.dk For instance, a 100 ns MD simulation was used to examine the dynamic stability of a potent isoxazole derivative in complex with target bacterial proteins. nih.gov
| Compound Class | Target Protein | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Isoxazole derivatives | Carbonic Anhydrase (PDB: 1AZM) | Molecular Docking (MOE) | Ranked compounds by binding energy in the active site. | nih.gov |
| Quinoxaline-1,2,3-triazole hybrids | EGFR (PDB: 4HJO) | Molecular Docking | Binding energies ranged from –9.57 to –12.03 kcal/mol; potent compounds showed strong binding. | nih.gov |
| 1,3,4-Oxadiazole derivatives | VEGFR2 | Molecular Docking & MD Simulation | Identified potent inhibitors with binding energies up to -48.89 kJ/mol and confirmed complex stability. | mdpi.com |
| Isoxazole-sulfonate ester derivatives | Bacterial proteins | Molecular Docking & MD Simulation (100 ns) | Predicted binding affinities and examined the dynamic stability of the most potent compound. | nih.gov |
Theoretical Prediction of Reaction Mechanisms and Diastereoselectivity
Computational methods are crucial for understanding the mechanisms of chemical reactions used to synthesize isoxazoles. The most common route to the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govnih.gov Theoretical studies have investigated the mechanism of this reaction, considering both concerted and stepwise pathways. nih.gov
For example, the synthesis of 3,4-disubstituted isoxazoles can be computationally modeled to understand the reaction pathways. DFT calculations have been used to evaluate different cyclization scenarios, such as in the formation of pyridones from isoxazole precursors, by comparing the electrophilicity of different reactive sites. nih.gov The mechanism for the formation of 3,5-disubstituted isoxazoles from the reaction of aldoximes and alkenes has been proposed to involve the in-situ generation of nitrile oxide, followed by the 1,3-dipolar cycloaddition. nih.gov
Furthermore, computational studies can predict the diastereoselectivity of these reactions. In the synthesis of bicyclic scaffolds containing an isoxazoline (B3343090) ring, the distribution of diastereoisomers was found to depend on the reaction conditions. Theoretical analysis suggested that the formation of one diastereoisomer over another can be driven by stabilizing π-interactions, a hypothesis that can be explored and validated through computational modeling. cnr.it
Conformational Analysis and Investigation of Structural Stabilization (e.g., Parallel Turn Conformations)
The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of (4-(Isoxazol-3-yl)phenyl)methanamine analogs is performed to understand their preferred shapes and flexibility. Computational techniques, often combined with experimental methods like NMR spectroscopy, are used to investigate the conformational behavior of these molecules. nih.govmdpi.com
Isoxazole-containing scaffolds have been specifically designed and studied for their ability to stabilize specific secondary structures in peptides, such as β-turns and α-turns. nih.govcapes.gov.br For instance, a bicyclic γ-amino acid incorporating an isoxazoline ring was shown through NMR, FT-IR, circular dichroism, and molecular modeling to effectively stabilize an α-turn conformation in model peptides. nih.govnih.gov The stabilization is often achieved through the formation of intramolecular hydrogen bonds, creating a pseudo-cycle. nih.gov
A bicyclic diamino scaffold, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, was specifically designed to stabilize parallel turn conformations. cnr.it Its rigid structure helps to orient peptide arms, thereby improving intra-strand hydrogen bonding. The conformational preferences and the ability of these scaffolds to act as turn mimetics are crucial for their application in designing peptidomimetics that can target protein-protein interactions. cnr.it
Strategic Applications of 4 Isoxazol 3 Yl Phenyl Methanamine As a Research Scaffold and Lead Compound in Chemical Biology
Role as a Synthetic Building Block for Complex Molecular Architectures
The utility of (4-(Isoxazol-3-yl)phenyl)methanamine as a synthetic building block is rooted in the reactivity of its primary amine and the stability of the phenyl-isoxazole core. This structure serves as a versatile scaffold for the construction of more complex molecules through various chemical transformations. The isoxazole (B147169) moiety itself is recognized for its role as a versatile synthetic precursor, capable of being transformed into other functional groups and heterocycles like enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols. researchgate.net
The primary amine of this compound is a key functional handle for elaboration. It can readily participate in a wide range of well-established chemical reactions, including:
Amide bond formation: Reaction with carboxylic acids or their activated derivatives to produce a diverse library of amides.
Sulfonamide synthesis: Reaction with sulfonyl chlorides to yield sulfonamides, a common motif in many therapeutic agents. nih.gov
Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
These transformations allow for the systematic modification of the molecule, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the synthesis of functional derivatives of related (isoxazol-3-yl)arylmethanols often involves converting the alcohol to a more reactive chloromethane, which can then be substituted by various nucleophiles, a strategy that highlights the synthetic accessibility of this class of compounds. researchgate.net The ease of functionalization makes this compound an attractive starting material for creating intricate molecular architectures designed to interact with specific biological targets. mdpi.commdpi.com
Development as a Lead Compound in Targeted Therapeutic Research
The isoxazole nucleus is a core component of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netrsc.orgbohrium.com This makes isoxazole-containing molecules, such as this compound, attractive candidates for development as lead compounds in therapeutic research. A lead compound is a chemical starting point for drug discovery that exhibits promising biological activity but may require modification to improve potency, selectivity, or pharmacokinetic properties. nih.gov
Isoxazole derivatives have shown significant potential, particularly in oncology. They have been investigated as inhibitors of key cancer-related targets like heat shock protein 90 (HSP90) and tubulin polymerization. bohrium.com The versatility of the isoxazole scaffold allows for the design of compounds that can disrupt intracellular signaling pathways critical for cancer cell proliferation and survival. espublisher.com For example, various 3,5-disubstituted isoxazole derivatives have demonstrated potent antiproliferative effects against a range of human cancer cell lines. bohrium.com The development of these compounds often involves creating hybrid molecules that combine the isoxazole scaffold with other pharmacophores to enhance activity. mdpi.commdpi.com
The table below summarizes the cytotoxic activity of several isoxazole-containing compounds against various cancer cell lines, illustrating the therapeutic potential of this heterocyclic scaffold.
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference(s) |
| 1,2,3-Triazole linked thiazole-1,2-isoxazole derivatives | MCF-7 (breast), A549 (lung), Colo-205 (colon), A2780 (ovarian) | Good to moderate activity against all cell lines. | researchgate.net |
| Isoxazole-Oxazole Hybrid (Compound 31) | CCRF-CEM (leukemia), HTC-15 (colon), SN12C (renal) | GI50 < 1 µM | mdpi.com |
| 3-(3,4,5-trimethoxyphenyl)-5-(...)-isoxazole derivatives | MCF-7 (breast), MDA MB-231 (breast), A549 (lung), DU-145 (prostate) | Compound 32b showed excellent activity against all tested lines. | mdpi.com |
| Indolyl-isoxazoles | N/A (in vivo model) | Exhibited good anti-inflammatory activity (36.6% to 73.7% edema reduction). | nih.gov |
This table presents data for structurally related isoxazole compounds to demonstrate the potential of the scaffold class to which this compound belongs.
Application as Chemical Probes for Elucidating Biological Pathways and Mechanisms
Biologically active small molecules are crucial not only as potential drugs but also as chemical probes to investigate complex biological systems. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or organismal context. mdpi.com The translation of a phenotypic screening hit into a well-understood mechanism of action often requires the development of such probes. nih.gov
This compound is an ideal scaffold for the creation of chemical probes due to its synthetically accessible aminomethyl group. This functional group provides a convenient attachment point for various reporter tags without significantly altering the core structure responsible for biological activity.
Common strategies for converting a lead compound into a chemical probe include:
Affinity-Based Probes: Attaching a reactive group (e.g., a photo-affinity label like a diazirine) that can form a covalent bond with the target protein upon activation (e.g., by UV light). This allows for the irreversible labeling and subsequent identification of the target protein via proteomic techniques. mdpi.com
Fluorescent Probes: Conjugating a fluorophore to the molecule to enable visualization of its subcellular localization and interaction with its target using fluorescence microscopy.
Biotinylated Probes: Appending a biotin (B1667282) tag, which has an extremely high affinity for streptavidin. This allows for the pull-down and enrichment of the target protein from cell lysates for identification by mass spectrometry.
The development of such probes from a scaffold like this compound is essential for target deconvolution, which is the process of identifying the specific molecular target responsible for the observed biological effect of the compound. mdpi.com Understanding the target and its associated biological pathway is a critical step in validating a new therapeutic strategy. nih.gov
Integration into Peptidomimetic and Natural Product Hybrid Structures
Molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful strategy in drug design to create novel compounds with enhanced affinity, improved selectivity, or dual activity. bohrium.commdpi.com The structure of this compound is well-suited for integration into such hybrid structures.
Peptidomimetics: These are compounds designed to mimic the structure and function of natural peptides. The this compound moiety can be incorporated into peptide-like structures where the aminomethylphenyl group acts as a surrogate for an amino acid, providing a rigid scaffold that can orient other functional groups in a defined spatial arrangement. The isoxazole ring itself is a valuable bioisostere for other functionalities and can contribute to improved metabolic stability and cell permeability compared to natural peptides. rsc.org
Natural Product Hybrids: Natural products are a rich source of biologically active compounds, but they often have limitations such as poor pharmacokinetic properties or synthetic inaccessibility. espublisher.com The isoxazole scaffold can be appended to natural product structures to overcome these limitations. nih.gov For example, isoxazole and isoxazoline (B3343090) moieties have been used in synthetic modifications of natural products to enhance properties like activity and selectivity. nih.gov The this compound unit could be linked to a natural product core to explore new chemical space and generate hybrids with novel or improved therapeutic profiles. mdpi.com The creation of triazole-isoxazole hybrids, for instance, has emerged as a promising approach for developing new antibacterial agents. nih.gov
Rational Design Strategies for Novel Isoxazole-Based Bioactive Molecules
Rational design is a key strategy in modern drug discovery that utilizes knowledge of a biological target's structure and the structure-activity relationships (SAR) of lead compounds to design more potent and selective molecules. nih.gov The this compound scaffold provides a clear framework for applying these principles.
SAR studies involve systematically modifying different parts of the molecule and assessing the impact on biological activity. For this scaffold, key areas for modification include:
The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to probe interactions with the target's binding pocket and influence electronic properties.
The Isoxazole Ring: While the 3-substitution is fixed by the phenyl ring, modifications at the C4 or C5 positions of the isoxazole could be explored in related scaffolds to fine-tune activity. dundee.ac.uk
The Methanamine Linker: The length and rigidity of the linker between the phenyl ring and the amine can be altered. For example, methylation of the amine can impact its hydrogen bonding capacity and rotational freedom. dundee.ac.uk
Computational methods, such as molecular docking, can be used to predict how these modified derivatives will bind to a target protein. nih.govnih.gov This allows for the prioritization of compounds for synthesis, saving time and resources. For example, docking studies with novel isoxazole carboxamides helped explain their protective effects as herbicide safeners by showing they could compete with the herbicide in the active site of the target enzyme. nih.gov By combining synthesis, biological testing, and computational modeling, researchers can rationally design new isoxazole-based molecules with optimized therapeutic properties based on the this compound template.
Q & A
Q. What are the recommended synthetic routes for (4-(Isoxazol-3-yl)phenyl)methanamine, and how can yields be optimized?
The synthesis often involves multi-step protocols starting from brominated intermediates. For example, a bromomethylphenyl precursor can undergo nucleophilic substitution or coupling reactions with isoxazole derivatives. Optimization strategies include:
- Using polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.
- Employing catalysts like palladium for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify the presence of the isoxazole ring (δ 8.3–8.5 ppm for protons) and methanamine group (δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS) to match calculated and observed m/z values .
- Infrared (IR) Spectroscopy : Identify characteristic N-H stretching (~3300 cm⁻¹) and isoxazole C=N/C-O bonds (~1600 cm⁻¹) .
Q. What solvents and conditions are suitable for storing this compound?
- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the amine group.
- Use anhydrous DMSO or DMF for solubility in biological assays, ensuring compatibility with downstream applications .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?
- Perform docking studies using software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase or viral NS5 inhibitors) .
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .
- Validate predictions with in vitro assays (e.g., IC₅₀ measurements) to refine synthetic priorities .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Assay standardization : Compare results under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Metabolic stability testing : Use liver microsomes to assess if differences in activity stem from compound degradation .
- Crystallography : Resolve binding modes to clarify if structural modifications alter target engagement .
Q. How can researchers leverage structural analogs to improve the pharmacokinetic profile of this compound?
- Introduce prodrug motifs : Convert the primary amine to a carbamate or amide to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Modify logP values : Add hydrophilic groups (e.g., hydroxyl or sulfonyl) to the phenyl ring to reduce hepatotoxicity risks .
- Perform PK/PD modeling to optimize dosing regimens based on half-life and clearance data from rodent studies .
Q. What methodologies are effective for analyzing degradation products of this compound under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
